molecular formula C28H36N4O6 B1208362 (2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

Cat. No. B1208362
M. Wt: 524.6 g/mol
InChI Key: AZDDAJXLYMVMAW-BVFBRMCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safracin A is a natural product found in Pseudomonas fluorescens with data available.

Scientific Research Applications

Synthesis and Derivatives

The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of novel 2H-azirin-3-amines, which are key in the construction of peptides such as Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001)(Breitenmoser, Hirt, Luykx, & Heimgartner, 2001). Additionally, its derivatives have been explored in the context of mass spectral behavior, aiding in understanding fragmentation patterns in mass spectrometry (Mallen, Cort, & Cockerill, 1979)(Mallen, Cort, & Cockerill, 1979).

Chemical Properties and Reactions

The chemical properties and reactivity of this compound and its derivatives have been the subject of several studies. Arnone et al. (1994) described the synthesis of fluorinated building blocks, demonstrating the compound's versatility in organic synthesis (Arnone et al., 1994). García-Martín, Báñez, and Galbis (2001) explored its use in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], highlighting its potential in creating complex organic molecules (García-Martín, Báñez, & Galbis, 2001).

Pharmaceutical Research

In pharmaceutical research, the compound has been implicated in the study of cyclopeptide alkaloids, contributing to the understanding of complex natural products and their potential medicinal applications (Arbain & Taylor, 1993)(Arbain & Taylor, 1993). Ramirez, Bhatia, Telefus, and Smith (1969) demonstrated its role in the synthesis of precursors for β-keto-α-amino acids, further underscoring its relevance in drug development (Ramirez, Bhatia, Telefus, & Smith, 1969).

Bioactivity and Pharmacology

The compound's derivatives have also been evaluated for their bioactivity. For example, its role in the anticonvulsant and neurotoxic properties of certain compounds was investigated, shedding light on its potential therapeutic applications (Vamecq et al., 2000)(Vamecq et al., 2000).

properties

Product Name

(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

Molecular Formula

C28H36N4O6

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

InChI

InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16+,18-,19-,22+/m0/s1

InChI Key

AZDDAJXLYMVMAW-BVFBRMCBSA-N

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

synonyms

safracin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Reactant of Route 3
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Reactant of Route 4
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Reactant of Route 5
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Reactant of Route 6
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

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